2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a dimethylphenyl acetamide moiety
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexahydrobenzothieno pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Coupling with the dimethylphenyl acetamide moiety: This final step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group may play a role in binding to hydrophobic pockets, while the sulfanyl and acetamide groups may form hydrogen bonds or other interactions with the target.
Comparison with Similar Compounds
Similar compounds include:
- 3-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar core structure but different substituents.
- 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound also shares a similar core but has different functional groups.
The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Properties
Molecular Formula |
C26H24BrN3O2S2 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24BrN3O2S2/c1-15-7-10-18(13-16(15)2)28-22(31)14-33-26-29-24-23(20-5-3-4-6-21(20)34-24)25(32)30(26)19-11-8-17(27)9-12-19/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
QBDJVJUYTRACRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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